![molecular formula C19H22ClN B15062330 N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride CAS No. 213182-98-0](/img/structure/B15062330.png)
N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride is an organic compound that belongs to the class of benzimidoyl chlorides. This compound is characterized by the presence of a benzimidoyl group attached to a 2,6-diisopropylphenyl ring. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride typically involves the reaction of 2,6-diisopropylaniline with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the benzimidoyl chloride. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, the production of (E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is monitored using in-line analytical techniques to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzimidoyl oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of benzimidoyl amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted benzimidoyl derivatives.
Oxidation Reactions: The major products are benzimidoyl oxides.
Reduction Reactions: The major products are benzimidoyl amines.
Applications De Recherche Scientifique
(E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The pathways involved include covalent bonding with amino acid residues and disruption of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,2-Bis(2,6-diisopropylphenyl)iminoacenaphthene
- 1,3-Bis(2,6-diisopropylphenyl)imidazolidinium chloride
Uniqueness
(E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it has a distinct benzimidoyl chloride group that imparts unique chemical properties, making it suitable for specific applications in organic synthesis and research .
Propriétés
Numéro CAS |
213182-98-0 |
|---|---|
Formule moléculaire |
C19H22ClN |
Poids moléculaire |
299.8 g/mol |
Nom IUPAC |
N-[2,6-di(propan-2-yl)phenyl]benzenecarboximidoyl chloride |
InChI |
InChI=1S/C19H22ClN/c1-13(2)16-11-8-12-17(14(3)4)18(16)21-19(20)15-9-6-5-7-10-15/h5-14H,1-4H3 |
Clé InChI |
FQRZDSKPENEPJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


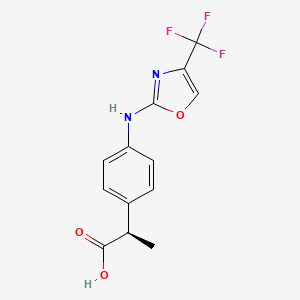
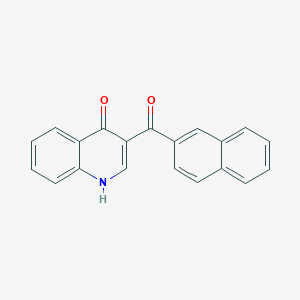

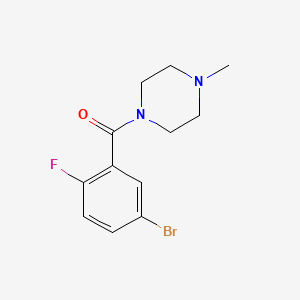



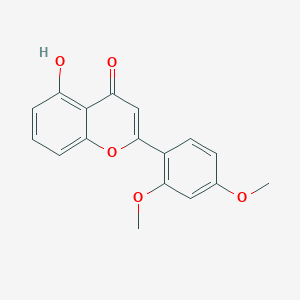
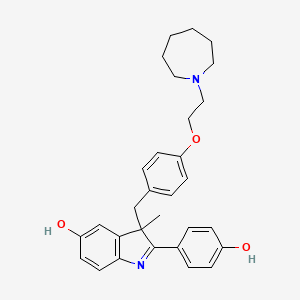
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine](/img/structure/B15062320.png)
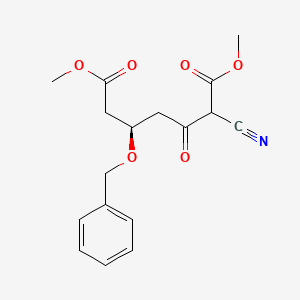
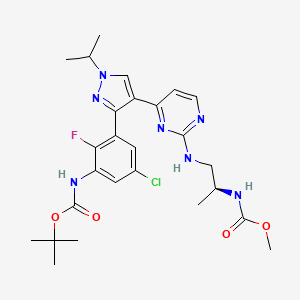
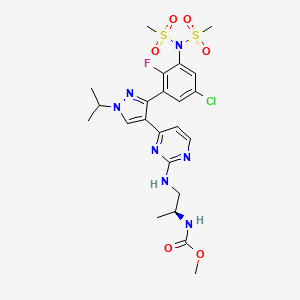
![[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15062337.png)
